Scaffold Divergence: 2-Methoxy-4-Chloro vs. 3-Amino-5-Sulfamoylbenzoic Acid Core in NKCC SAR
4-Chloro-2-methoxy-5-sulfamoylbenzoic acid presents a 2-methoxy-4-chloro substitution pattern that diverges fundamentally from the 3-amino-5-sulfamoylbenzoic acid scaffold upon which the vast majority of clinically established loop diuretics (including furosemide and bumetanide) and their SAR knowledge are based [1][2]. A systematic screening campaign of approximately 5000 3-amino-5-sulfamoylbenzoic acid derivatives established the SAR framework for NKCC2 inhibition, but this 2-methoxy scaffold has not been evaluated within that comparative dataset, and its NKCC inhibition profile cannot be inferred from 3-amino derivative data due to the profound sensitivity of transporter binding to aromatic substitution patterns [1][3].
| Evidence Dimension | Scaffold class membership and SAR knowledge base |
|---|---|
| Target Compound Data | 2-methoxy-4-chloro-5-sulfamoylbenzoic acid scaffold (CAS 55524-67-9) |
| Comparator Or Baseline | 3-amino-5-sulfamoylbenzoic acid scaffold (basis for ~5000 derivatives screened in bumetanide discovery) |
| Quantified Difference | Complete scaffold divergence: 2-methoxy replaces 3-amino; no cross-scaffold SAR data available |
| Conditions | Comparative scaffold analysis based on established NKCC SAR literature |
Why This Matters
This compound occupies an SAR-blind region of chemical space relative to clinically characterized diuretic scaffolds, offering a unique opportunity for novel NKCC modulator discovery but requiring de novo characterization rather than reliance on established SAR predictions.
- [1] Feit, P. W.; Nielsen, O. B. T. Structure-Activity Relationships of Aminobenzoic Acid Diuretics and Related Compounds. In *Diuretic Agents*; ACS Symposium Series; American Chemical Society: Washington, DC, 1978; Vol. 83, Chapter 2, pp 14-25. View Source
- [2] Lykke, K.; Töllner, K.; Römermann, K.; Feit, P. W.; Erker, T.; MacAulay, N.; Löscher, W. Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. *Br. J. Pharmacol.* **2015**, *172*, 4464-4480. View Source
- [3] Pedersen, K. L.; Töllner, K.; Feit, P. W.; Erker, T.; MacAulay, N.; Löscher, W. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A. *Epilepsy Behav.* **2016**, *59*, 42-49. View Source
